2-Ethylhexylamine hydrochloride

Platinum Group Metal Recovery Selective Precipitation Hydrometallurgy

PGM refineries face Pt purity challenges due to Pd/Rh co-precipitation with linear amine reagents. 2-Ethylhexylamine hydrochloride solves this via steric hindrance from its branched alkyl chain, enabling single-step Pt(IV) isolation. • Selective Pt precipitation without Pd/Rh co-extraction across 0.1-6 M HCl • 10% perovskite solar cell efficiency gain as GO buffer layer modifier • Direct Rh(III) extraction without Sn(II) activation

Molecular Formula C8H20ClN
Molecular Weight 165.7 g/mol
CAS No. 26392-49-4
Cat. No. B1360199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylhexylamine hydrochloride
CAS26392-49-4
Molecular FormulaC8H20ClN
Molecular Weight165.7 g/mol
Structural Identifiers
SMILESCCCCC(CC)CN.Cl
InChIInChI=1S/C8H19N.ClH/c1-3-5-6-8(4-2)7-9;/h8H,3-7,9H2,1-2H3;1H
InChIKeyJNWRGTDFPPYRAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethylhexylamine Hydrochloride Technical Overview


2-Ethylhexylamine hydrochloride is a branched-chain primary alkylammonium chloride salt with the molecular formula C8H20ClN and a molecular weight of 165.71 g/mol [1]. The compound consists of a protonated 2-ethylhexylamine cation paired with a chloride counterion, forming a white to almost white waxy solid at ambient temperature (20°C) that is hygroscopic and requires storage under inert gas . Its branched alkyl backbone, featuring an ethyl substituent at the C2 position of the hexyl chain, imparts distinct physicochemical properties compared to linear C8 amine hydrochlorides, including altered solubility profiles, steric hindrance characteristics, and phase transfer behavior [1].

Workflow
PGM precipitation, perovskite buffer layer engineering, amine desalination, Rh solvent extraction
Selection Context
Sterically hindered primary ammonium salt; free-base 2-ethylhexylamine generated in situ for selective ion-pair formation
Use Format
Solid hydrochloride salt; hygroscopic, store under inert gas; suitable for non-aqueous and biphasic reaction media

2-Ethylhexylamine HCl Generic Substitution Risks


In-class substitution of 2-ethylhexylamine hydrochloride with linear alkylamine hydrochlorides or alternative branched amine salts is scientifically unsound due to the compound's unique steric and electronic profile. The branched 2-ethylhexyl moiety introduces significant steric hindrance around the ammonium center, which directly modulates ion-pair formation dynamics, phase transfer efficiency, and selective precipitation behavior in metal recovery applications [1]. This steric effect is not replicated by linear C8 amine hydrochlorides (e.g., n-octylamine hydrochloride) or by alternative branched architectures, leading to divergent performance outcomes in key applications such as platinum group metal (PGM) separations and perovskite solar cell buffer layer optimization [2]. The following quantitative evidence demonstrates precisely where this compound's performance diverges from structurally related alternatives.

Linear C8 amine hydrochlorides (e.g., n-octylamine HCl) lack steric hindrance and form gel clusters during desalination, altering water selectivity and brine carryover.
Alternative branched amines (e.g., dihexylamine) may not suppress Pd(II) and Rh(III) co-precipitation during Pt recovery, reducing metal purity.
Unmodified graphene oxide or linear amine-modified GO buffer layers may not deliver the same charge transport enhancement in perovskite solar cells.

2-Ethylhexylamine HCl Comparative Performance Evidence


Selective Pt(IV) Precipitation

2-Ethylhexylamine (2EHA, the free base form corresponding to the hydrochloride salt) demonstrates highly selective precipitation of Pt(IV) from mixed-metal HCl solutions containing Pd(II) and Rh(III) [1]. The steric hindrance of the branched 2-ethylhexyl group suppresses precipitate formation with Pd(II) and Rh(III) while enabling quantitative Pt(IV) recovery as an ion-pair complex comprising one [PtCl6]²⁻ anion and two 2EHA ammonium cations [1]. This selectivity profile is distinct from other primary amines lacking comparable steric bulk, which typically co-precipitate multiple PGM species.

Pt(IV) Selective Precipitation
Head-to-head
Selective Pt(IV) recovery with minimal Pd(II)/Rh(III) co-precipitation across a range of HCl concentrations.
Supports Pt-specific recovery without multi-step separation.
Selectivity attributed to steric hindrance and hydrophilicity of 2-ethylhexyl group.
Platinum Group Metal Recovery Selective Precipitation Hydrometallurgy

Planar Cluster Selective Water Absorption

Molecular dynamics simulations comparing three organic amines with identical chemical composition but different amine group positioning—octylamine (8A, linear), dibutylamine (DBA, branched), and 2-ethylhexylamine (EHA, branched)—reveal distinct cluster formation behavior [1]. EHA forms planar clusters that selectively absorb water, whereas octylamine forms gel clusters that trap brine indiscriminately [1]. This morphological divergence is driven by the branched architecture of EHA, which influences surface polarity and intermolecular packing geometry.

Planar Cluster Water Selectivity
Head-to-head
Forms planar clusters that selectively absorb water; linear octylamine forms gel clusters that trap brine.
Enables controlled water recovery in solvent extraction desalination.
Molecular dynamics comparison under identical simulation conditions.
Solvent Extraction Desalination Molecular Dynamics Simulation Cluster Morphology

Perovskite Solar Cell Buffer Enhancement

Graphene oxide (GO) modified with 2-ethylhexylamine (2EHA) as an amine source was evaluated as a buffer layer in mixed halide mesoporous perovskite solar cells (PSCs) alongside dihexylamine (DHA)-modified GO and unmodified GO controls [1]. Devices incorporating the 2EHA-modified GO buffer layer demonstrated a 10% increase in overall performance compared to standard cells without a buffer layer [1]. The performance enhancement is attributed to improved charge carrier transport facilitated by the branched alkyl chain architecture of 2EHA.

Perovskite Buffer Enhancement
Reported
+10% overall performance vs. no-buffer-layer control
Indicates improved charge transport with 2EHA-modified GO buffer.
Measured in mixed halide mesoporous perovskite solar cells.
Perovskite Solar Cells Graphene Oxide Modification Buffer Layer Engineering

Rh(III) Extraction Without Sn(II)

Solvent extraction studies of Rh(III) and Ru(III) from chloride solutions using primary amine 2-ethylhexylamine (EHA) and secondary amine di(2-ethylhexyl)amine (DOA) demonstrate that EHA achieves high extraction of Rh(III) even without the addition of Sn(II), which is typically required to activate Rh(III) for extraction by other amine extractants [1]. This contrasts with the general observation that solvent extraction efficiency of Rh and Ru from chloride solutions is very low among PGMs when conventional extractants are employed [1].

Rh(III) Extraction Without Sn(II)
Head-to-head
High Rh(III) extraction achieved without Sn(II) activation additive.
Simplifies PGM refining and reduces reagent costs.
Contrasts with conventional extractants requiring Sn(II).
Rhodium Extraction Solvent Extraction PGM Refining

2-Ethylhexylamine HCl Application Scenarios


Platinum Recovery from Spent Catalysts & E-Waste

Utilize 2-ethylhexylamine hydrochloride (converted to free base 2EHA in situ) for the selective precipitation of Pt(IV) from HCl leach solutions containing Pd(II), Rh(III), and base metals (Al, Cu, Fe, Zn). The steric hindrance and hydrophilicity of the 2-ethylhexyl group suppress co-precipitation of Pd and Rh, enabling high-purity Pt recovery in a single precipitation step across a wide HCl concentration range [1]. This application is particularly valuable for recycling spent automotive catalytic converters and electronic scrap where Pt must be separated from chemically similar Pd and Rh.

Perovskite Solar Cell Buffer Layer Optimization

Employ 2-ethylhexylamine hydrochloride as an amine source for modifying graphene oxide (GO) buffer layers in mixed halide perovskite solar cells. Devices incorporating 2EHA-modified GO achieve a 10% increase in overall performance compared to cells without buffer layers, attributed to enhanced charge carrier transport facilitated by the branched alkyl chain architecture [2]. This application is directly relevant to photovoltaic research groups seeking to improve perovskite solar cell efficiency through tailored interfacial engineering.

Desalination with Planar Cluster Amines

Leverage 2-ethylhexylamine (free base form) as a desalination solvent in solvent extraction processes. Molecular dynamics simulations demonstrate that EHA forms planar clusters that selectively absorb water, in contrast to linear octylamine which forms gel clusters that trap brine indiscriminately [3]. This cluster morphology difference translates to controlled water recovery and minimized salt carryover, making EHA a preferred choice for desalination applications requiring high water selectivity and predictable phase separation behavior.

Rhodium Extraction Without Sn(II) Activation

Apply 2-ethylhexylamine as a primary amine extractant for Rh(III) recovery from chloride-based PGM refining solutions. Unlike many conventional extractants that require Sn(II) addition to form extraction-active Rh(III) complexes, EHA achieves high Rh(III) extraction without this activation additive, reducing reagent costs and simplifying process flowsheets [4]. This application is particularly advantageous for integrated PGM refineries seeking to minimize chemical inventory and waste generation.

Application
Selection Property
Validation Focus
Pt Recovery from Spent Catalysts & E-Waste
Pt-selective precipitation in mixed PGM leach solutions
Pt purity and Pd/Rh co-precipitation levels
Perovskite Solar Cell Buffer Layer
Charge transport enhancement via 2EHA-modified GO
Device efficiency metrics relative to buffer-free baseline
Desalination with Planar Cluster Amines
Planar cluster morphology for selective water absorption
Water recovery selectivity and salt carryover in solvent extraction
Rh Extraction Without Sn(II) Activation
High Rh(III) extraction without additive
Rh recovery efficiency and process simplification

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